N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide is a synthetic organic compound that features a thiophene ring substituted with a sulfamoyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the thiophene ring is treated with sulfamic acid under appropriate conditions.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the sulfamoyl-substituted thiophene with a but-2-ynamide precursor, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group or the but-2-ynamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the but-2-ynamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring or the but-2-ynamide moiety.
Scientific Research Applications
N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Thiophene derivatives are known for their electronic properties, making this compound of interest in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfamoyl group and the but-2-ynamide moiety can interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-sulfonamide share structural similarities with N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide.
Sulfamoyl-Substituted Compounds: Other sulfamoyl-substituted compounds, like sulfamoylbenzoic acid, exhibit similar functional group characteristics.
Uniqueness
This compound is unique due to the combination of its thiophene ring, sulfamoyl group, and but-2-ynamide moiety. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds and potentially offering unique biological and material properties.
Properties
IUPAC Name |
N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-2-3-8(12)11-6-7-4-5-15-9(7)16(10,13)14/h4-5H,6H2,1H3,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAGVRPKMPMEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(SC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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